![molecular formula C9H13NO B2968480 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1315366-09-6](/img/structure/B2968480.png)

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

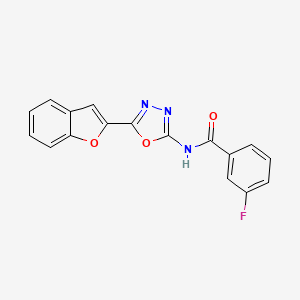

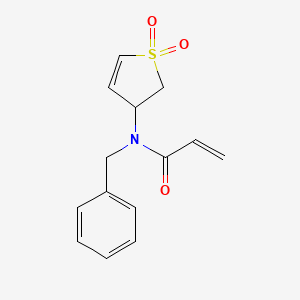

“1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” is a chemical compound with the formula C9H13NO . It is a derivative of 7-oxabicyclo[2.2.1]heptane, also known as 1,4-epoxycyclohexane . This compound is part of a class of molecules known as oxabicycloheptanes, which are cyclic ethers .

Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including “this compound”, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . The parent 7-oxanorbornane, a key intermediate in the synthesis, can be prepared from the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol .Molecular Structure Analysis

The molecular structure of “this compound” is based on the 7-oxabicyclo[2.2.1]heptane skeleton, which is a seven-membered ring with an oxygen atom . The “1,4-Dimethyl” indicates the presence of two methyl groups attached to the first and fourth carbon atoms of the ring. The “2-carbonitrile” indicates the presence of a nitrile group (-C#N) attached to the second carbon atom of the ring .Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane derivatives, including “this compound”, can undergo a variety of chemical reactions. These include acid-induced ethereal bridge nucleophilic displacements, base-induced ethereal bridge opening, and reductive ethereal ring opening .科学的研究の応用

Molecular Structure Analysis

Molecular Structure of 7-Oxanorbornane : The structure of 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) has been studied in the gas phase using electron diffraction and rotational constants. This research provides insights into the bond lengths, bond angles, and dihedral angles of the molecule, demonstrating the unique characteristics of the 7-oxabicyclo[2.2.1]heptane structure compared to related compounds (Oyanagi, Fukuyama, Kuchitsu, Bohn, & Li, 1975).

Synthetic Methodology

Synthesis of 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic Acid : A rigid, non-chiral analogue of 2-aminoadipic acid, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, has been synthesized from dimethyl-meso-2,5-dibromohexanedioate. This compound serves as a foundational structure for further chemical modifications and applications in medicinal chemistry (Kubyshkin, Mikhailiuk, & Komarov, 2007).

特性

IUPAC Name |

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-3-4-9(2,11-8)7(5-8)6-10/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBHWASTCNRNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(O1)(C(C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[[10-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)amino]-10-oxodecanoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2968410.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)

![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)